Product packaging for 2-(Chloromethyl)quinoline(Cat. No.:CAS No. 4377-41-7)

2-(Chloromethyl)quinoline

Cat. No.: B1294453
CAS No.: 4377-41-7
M. Wt: 177.63 g/mol
InChI Key: DDEAEWMDOSXKBX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinoline (CAS 4377-41-7) is a versatile organic compound with the molecular formula C 10 H 8 ClN and a molecular weight of 177.63 g/mol . It serves as a highly valuable synthetic intermediate and electrophilic building block in medicinal chemistry and chemical biology research. A significant application of this compound is in the development of chemoproteomic probes, where it functions as a novel electrophilic warhead . These probes are designed to covalently label and identify protein targets in live cells in an unbiased, high-throughput manner, facilitating target discovery for therapeutic development . Research has demonstrated that this compound potently and covalently binds to a range of cellular protein targets, with IC 50 values around 1 µM against specific proteins like prostaglandin E synthase 2 (PTGES2), a key regulator of inflammation and immune response . Its reactivity is comparable to established electrophiles like chloroacetamide, making it a powerful tool for exploring cysteine reactivity across the proteome . The related hydrochloride salt (CAS 3747-74-8) is a cream to yellow or pink powder with a melting point of 183-187°C and is noted for its solubility . As a core quinoline derivative, this compound is also of interest in studies related to quinoline antimalarials, providing a foundational structure for investigating mechanisms of action and resistance . Handle with appropriate precautions: this compound may cause skin and serious eye irritation and may cause respiratory irritation . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B1294453 2-(Chloromethyl)quinoline CAS No. 4377-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)quinoline
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InChI

InChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DDEAEWMDOSXKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70195932
Record name 2-(Chloromethyl)quinoline
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Molecular Weight

177.63 g/mol
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CAS No.

4377-41-7
Record name 2-(Chloromethyl)quinoline
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Record name 2-(Chloromethyl)quinoline
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Record name 4377-41-7
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Record name 2-(Chloromethyl)quinoline
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Record name 2-(chloromethyl)quinoline
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Advanced Synthetic Methodologies for 2 Chloromethyl Quinoline and Its Precursors

Direct Synthesis Approaches

Direct approaches to 2-(chloromethyl)quinoline primarily involve the introduction of a chloromethyl group onto a pre-existing quinoline (B57606) ring system. This is often achieved through electrophilic aromatic substitution reactions.

Chloromethylation Reactions of Quinoline Systems

Chloromethylation is a classic method for installing a -CH₂Cl group onto an aromatic ring. The most common method is the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride, often in the presence of a catalyst.

The reaction of a quinoline derivative with formaldehyde and hydrochloric acid can lead to the introduction of a chloromethyl group. A notable example is the chloromethylation of 2-methyl-8-hydroxyquinoline. In this procedure, the quinoline substrate is dissolved in concentrated hydrochloric acid, to which an aqueous solution of formaldehyde is added. The reaction is facilitated by bubbling hydrogen chloride gas through the mixture at a reduced temperature (0-5°C) for several hours. This method results in the formation of 2-methyl-5-chloromethyl-8-hydroxyquinoline in a significant yield. google.com The acidic conditions activate the formaldehyde for electrophilic attack on the electron-rich quinoline ring.

Table 1: Chloromethylation of 2-Methyl-8-hydroxyquinoline

Reactant Reagents Conditions Product Yield
2-Methyl-8-hydroxyquinoline Concentrated HCl, 36% Formaldehyde, HCl (gas) 0-5°C, 3 hours 2-Methyl-5-chloromethyl-8-hydroxyquinoline 65% google.com

The efficiency of chloromethylation reactions can be enhanced by the use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). This reaction, known as the Blanc chloromethylation, is a versatile method for producing chloromethylated aromatic compounds. The mechanism involves the coordination of the Lewis acid to the oxygen atom of formaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the aromatic π-electrons of the quinoline ring. Following the electrophilic attack and subsequent re-aromatization, the resulting hydroxymethyl intermediate is converted to the final chloromethyl product under the reaction conditions. While this is a general mechanism for aromatic systems, specific applications to the quinoline parent molecule require careful selection of conditions to control regioselectivity and avoid side reactions.

Novel Condensation Reactions for this compound Formation

Detailed research findings on the direct synthesis of this compound through novel condensation reactions are not extensively available in the surveyed literature. Condensation reactions such as the Friedländer or Knoevenagel syntheses are typically employed to construct the quinoline ring system itself rather than to functionalize a pre-existing quinoline with a chloromethyl group. alfa-chemistry.comwikipedia.org

Synthesis from Quinoline-3-Carbaldehyde Derivatives

An alternative strategy for synthesizing quinoline derivatives involves the chemical modification of precursors that already contain the quinoline core. One such precursor is 2-chloroquinoline-3-carbaldehyde.

Reduction of 2-Chloroquinoline-3-carbaldehyde to (2-Chloroquinolin-3-yl)methanol

The aldehyde functional group in 2-chloroquinoline-3-carbaldehyde can be selectively reduced to a primary alcohol, yielding (2-chloroquinolin-3-yl)methanol. This transformation is a standard and high-yielding procedure in organic synthesis. The reduction is commonly achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent like methanol at room temperature. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation of the resulting alkoxide by the solvent yields the desired alcohol. This method is effective for converting 2-chloroquinoline-3-carbaldehydes into their corresponding alcohol derivatives, which can then be used in further synthetic steps. rsc.org The reduction of a similar compound, tetrazolo[1,5-a]quinoline-4-carbaldehyde, to its corresponding methanol derivative is also successfully achieved using sodium borohydride in methanol, demonstrating the utility of this reagent for related quinoline systems. alfa-chemistry.com

Table 2: Reduction of 2-Chloroquinoline-3-carbaldehyde

Reactant Reagent Solvent Product
2-Chloroquinoline-3-carbaldehyde Sodium Borohydride (NaBH₄) Methanol (2-Chloroquinolin-3-yl)methanol rsc.org

Chlorination of (2-Chloroquinolin-3-yl)methanol with Thionyl Chloride

The conversion of hydroxymethyl groups on the quinoline scaffold to chloromethyl groups is a common and effective transformation. The use of thionyl chloride (SOCl₂) is a standard method for this chlorination process. The reaction involves the treatment of a precursor alcohol, such as (2-Chloroquinolin-3-yl)methanol, with thionyl chloride, often in a suitable solvent.

The general mechanism proceeds through the formation of a chlorosulfite intermediate from the alcohol and thionyl chloride. This intermediate then undergoes nucleophilic attack by the chloride ion. In the presence of a base like pyridine (B92270), the mechanism typically follows an Sₙ2 pathway, leading to an inversion of configuration. The reaction produces gaseous byproducts, sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture. One documented procedure involves the condensation of a quinoline derivative with hydroxylamine hydrochloride, followed by treatment with thionyl chloride in dimethylformamide (DMF) to yield the corresponding chloro-derivative nih.gov. Acetanilides can also be converted to 2-chloroquinoline-3-carbaldehydes using a Vilsmeier reagent, which can be generated from DMF and thionyl chloride rsc.org.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives while minimizing side reactions. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the presence or absence of a catalyst or base.

For the chlorination of quinoline methanol derivatives with thionyl chloride, solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often employed. The temperature is another critical factor; reactions are often run at reduced temperatures to control the exothermic nature of the reaction and then gently heated to ensure completion. The addition of a base, such as pyridine, can be used to neutralize the HCl generated during the reaction.

Systematic optimization might involve screening various catalysts and bases. For instance, in related quinoline syntheses, different catalysts and conditions have been explored to improve outcomes. Studies have shown that the choice of catalyst, such as switching from one palladium source to another, can significantly impact the yield of the desired product nih.gov. Similarly, adjustments in the base and solvent system in other quinoline syntheses have been shown to be critical for achieving desired results researchgate.net. These principles of methodical optimization of catalysts, solvents, and temperature are directly applicable to enhancing the efficiency of the chlorination of (2-chloroquinolin-3-yl)methanol.

Table 1: Optimization Parameters for Quinoline Synthesis
ParameterVariationPurposeReference
Catalyst Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₂Cl₂To find the most efficient catalyst for C-C bond formation. nih.gov
Base KOAc, K₂CO₃, Cs₂CO₃To optimize the base for coupling reactions. nih.gov
Solvent Dioxane, Toluene, DMFTo determine the optimal reaction medium. nih.gov
Temperature Room Temp to 120 °CTo find the ideal temperature for yield and reaction time. researchgate.net

Multistep Synthetic Strategies Involving Halomethylquinolines

The construction of more complex quinoline derivatives often requires multistep synthetic sequences where halomethylquinolines serve as versatile building blocks.

Synthesis of Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate

The synthesis of di-halomethylated quinolines, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, provides a platform for diverse subsequent functionalization. A reported synthesis for this compound involves the radical bromination of a precursor molecule. Specifically, the reaction proceeds by treating the starting material with N-Bromosuccinimide (NBS). This reaction successfully yields the target compound, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, in a good yield of 81% rsc.org. This di-halogenated building block is particularly useful for further reactions, such as the Arbuzov or Horner-Wadsworth-Emmons reactions, to introduce new carbon-carbon bonds at the 2- and 4-positions rsc.org.

Advanced Friedländer Synthesis Applications

The Friedländer synthesis is a classical and highly versatile method for constructing the quinoline ring system. pharmaguideline.comalfa-chemistry.comorganicreactions.orgwikipedia.orgjk-sci.comorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base alfa-chemistry.comorganicreactions.orgjk-sci.com.

This method can be adapted to produce chloromethylated quinolines by using appropriately substituted precursors. For instance, if one of the reactants already contains a chloromethyl group, it can be incorporated directly into the final quinoline product. Advanced applications of this synthesis involve tandem reactions, where the Friedländer annulation is combined with other transformations in a one-pot procedure rsc.org. The reaction conditions can be modified to be more environmentally friendly, for example, by using microwave irradiation or ionic liquids as the reaction medium rsc.orgjk-sci.com. A variety of catalysts, including Lewis acids, iodine, and p-toluenesulfonic acid, have been employed to improve the efficiency and scope of the Friedländer synthesis wikipedia.orgjk-sci.com.

Skraup Synthesis Adaptations for Chloromethylated Quinolines

The Skraup synthesis is another foundational method for preparing quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comorganicreactions.orgwikipedia.orgslideshare.net The traditional Skraup reaction is known for its harsh and often violent reaction conditions wikipedia.orgresearchgate.net.

To synthesize chloromethylated quinolines using this method, a key adaptation involves starting with a substituted aniline that already bears the chloromethyl precursor. For example, an aniline derivative with a protected or latent chloromethyl group could be used. The product of the Skraup reaction is a quinoline that contains the substituents originally present on the aromatic amine reactant organicreactions.org. Given the aggressive nature of the reagents (concentrated sulfuric acid and strong oxidizing agents), any chloromethyl group on the starting aniline must be stable enough to withstand these conditions. Modifications to the classical procedure, such as changes in the oxidizing agent or the method of combining reactants, have been developed to moderate the reaction's violence and improve yields researchgate.net.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited from the application of various catalytic systems.

Catalysis can be applied to different stages of the synthesis. For the quinoline ring formation itself, numerous catalytic versions of the Friedländer synthesis have been developed. These include the use of various metal catalysts and organocatalysts to facilitate the condensation and cyclization steps under milder conditions nih.gov. For instance, ruthenium-based catalytic systems have been employed for quinoline synthesis via acceptorless dehydrogenative coupling reactions researchgate.net. Other approaches have utilized nickel oxide nanoparticles and various Lewis acids to catalyze Friedländer annulations researchgate.net. Metal-free approaches have also been developed, using catalysts like iodine to promote the cyclization nih.gov. These catalytic methods offer pathways to quinoline scaffolds that can then be subjected to chlorination, or they can be adapted to tolerate substrates that already contain the desired chloromethyl functionality.

Palladium-Catalyzed Reactions in Quinoline Scaffold Construction

Palladium-catalyzed reactions have become a cornerstone for the construction of the quinoline core, offering versatile and efficient pathways. researchgate.net These methods often proceed through mechanisms such as dehydrogenative coupling and cascade reactions, allowing for the assembly of polysubstituted quinolines from readily available precursors. researchgate.netresearchgate.net

One prominent strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgresearchgate.netscispace.com This approach is advantageous as it can proceed without the need for acids, bases, or other additives. rsc.orgresearchgate.netscispace.com For instance, the reaction between anilines and cinnamic alcohol catalyzed by palladium(II) acetate (B1210297) in a solvent like DMSO at elevated temperatures can produce 2-phenylquinolines in good yields. researchgate.net The scope of this reaction is broad, tolerating various functional groups on both the aniline and the allyl alcohol, including electron-withdrawing groups. rsc.orgscispace.com

Another powerful palladium-catalyzed approach is the cascade synthesis of 2-alkoxyquinolines from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols. nih.gov This method facilitates the de novo assembly of the quinoline core under mild conditions, yielding functionalized 4-alkenyl 2-alkoxyquinolines. nih.gov

The direct C-H functionalization of pre-formed quinolines or their N-oxide derivatives is also a significant area of palladium catalysis. rsc.org This allows for the introduction of various substituents at specific positions of the quinoline ring, which can be a crucial step in the synthesis of complex derivatives. rsc.org For example, palladium catalysts can facilitate the C-8 etherification of 8-methylquinoline. rsc.org

The table below summarizes representative palladium-catalyzed reactions for quinoline synthesis.

Catalyst PrecursorReactantsAdditivesSolventTemperature (°C)Product TypeYield (%)
Pd(OAc)₂Aniline, Cinnamic alcoholNoneDMSO1302-Phenylquinoline91
Pd(OAc)₂2-Iodoaniline, α,β-unsaturated carbonylsPPh₃, NaOAcDMF1003-Substituted quinolin-2(1H)-ones67-76
Pd₂(dba)₃N-hydroxyamides, BenzaldehydesXantphos, Cs₂CO₃Not specifiedNot specifiedQuinolin-2(1H)-ones63-96
XantPhosPdCl₂N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, AlcoholsTBAF, KOHNot specified702-Alkoxy-4-alkenylquinolinesNot specified

Copper Nanoparticle Grafted on Carbon Microspheres as Catalysts

Copper nanoparticles have gained significant attention as efficient, inexpensive, and often reusable catalysts for the synthesis of quinoline derivatives. nih.gov Their high surface-area-to-volume ratio and unique electronic properties contribute to their catalytic efficacy. nih.gov While the specific use of copper nanoparticles grafted on carbon microspheres is a niche area, the principle of using supported copper nanocatalysts is well-established for enhancing stability, recoverability, and catalytic activity.

A closely related example is the use of a copper nanocatalyst supported on nitrogen-silica-doped carbon (Cu/N-SiO₂–C) for the one-pot synthesis of 3-acylquinolines from 2-aminoaryl alcohols and α,β-unsaturated ketones. nih.gov The addition of silica (B1680970) to the nitrogen-doped carbon support was found to significantly improve the catalytic activity, highlighting the importance of the support material. nih.gov

Other supports for copper nanoparticles in quinoline synthesis include:

Chitosan: Chitosan-decorated copper nanoparticles (CS/CuNPs) have been employed as an efficient catalyst for the one-pot multicomponent synthesis of quinoline derivatives under ultrasonic irradiation. scispace.com This green chemistry approach offers excellent product yields in very short reaction times. scispace.com

Magnetic Nanoparticles: Copper ferrite nanoparticles (CuFe₂O₄) serve as a magnetically recoverable catalyst for the synthesis of quinolines, particularly in aqueous media, which enhances the environmental friendliness of the process. nih.gov

The general mechanism for these syntheses often involves established routes like the Friedländer synthesis, where the copper nanoparticle catalyst facilitates the condensation and cyclization steps. nih.gov For example, CuO nanoparticles have been shown to be an effective and reusable catalyst for the one-pot Friedländer quinoline synthesis. nih.gov

The following table presents data on various supported copper nanoparticle catalysts used in quinoline synthesis.

CatalystSupport MaterialReaction TypeSolventKey AdvantagesYield (%)
Cu NPsNitrogen-Silica-Doped Carbon (N-SiO₂–C)One-pot from 2-aminoaryl alcohols and α,β-unsaturated ketonesNot specifiedImproved catalytic activity>66
CS/CuNPsChitosanOne-pot multicomponent reactionEthanol (B145695)Green protocol, short reaction time (~5 min), reusableExcellent
CuFe₂O₄ NPsMagnetic FerriteFriedländer protocol from 2-aminoaryl ketones and α-methylene ketonesEthanolMagnetically recoverable, reusable68-96
CuO NPsNone (nanocrystalline)Three-component condensationWaterReusable, efficientGood to Excellent

Role of Ligands and Base in Reaction Optimization

In transition metal catalysis, particularly with palladium, the choice of ligand and base is crucial for optimizing reaction outcomes, including yield, regioselectivity, and catalyst stability. nih.govnih.gov Ligands coordinate to the metal center, modifying its electronic and steric properties, which in turn influences the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

In the context of palladium-catalyzed quinoline synthesis, specific ligands have been identified to be superior for certain transformations. For the synthesis of quinolin-2(1H)-ones via the coupling-cyclization of 2-iodoaniline with α,β-unsaturated carbonyl compounds, triphenylphosphine (PPh₃) was found to be an effective ligand in conjunction with a Pd(OAc)₂ catalyst. nih.gov In other systems, bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have proven to be optimal. nih.gov The steric bulk and electron-donating properties of these ligands can facilitate key steps in the catalytic cycle and prevent catalyst degradation. nih.gov

The base also plays a critical role, often participating in deprotonation steps or acting as a scavenger for acids generated during the reaction. The choice of base can dramatically affect both the reaction rate and the selectivity. For instance, in the synthesis of 3-substituted quinolin-2(1H)-ones, sodium acetate (NaOAc) was identified as the optimal base. nih.gov In other palladium-catalyzed reactions for quinolone synthesis, inorganic bases like cesium carbonate (Cs₂CO₃) or organic bases such as triethylamine (B128534) (Et₃N) have been shown to provide the best results in terms of yield and regioselectivity. nih.gov

The interplay between the catalyst, ligand, and base is complex and often requires empirical optimization for each specific substrate class and desired transformation. nih.gov

The table below illustrates the impact of different ligands and bases on palladium-catalyzed quinoline synthesis.

Pd-CatalystLigandBaseReactantsProduct
Pd(OAc)₂PPh₃NaOAc2-Iodoaniline, α,β-unsaturated carbonyls3-Substituted quinolin-2(1H)-ones
Pd(OAc)₂dppeEt₃N2-Iodoanilines, Alkyl alkynes3-Substituted quinolin-2(1H)-one
Pd₂(dba)₃XantphosCs₂CO₃N-hydroxyamides, BenzaldehydesQuinolin-2(1H)-ones

Mechanistic Organic Transformations of 2 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 2-(chloromethyl)quinoline involves the displacement of the chloride ion by various nucleophiles. The carbon-chlorine bond is polarized, and the proximity of the electron-rich quinoline (B57606) ring system stabilizes the transition state of substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

Reactions with Amines and Thiols for Derivative Synthesis

The high reactivity of the chloromethyl group makes this compound an excellent substrate for derivatization with nitrogen and sulfur nucleophiles. Primary and secondary amines, as well as thiols and thiophenols, readily displace the chloride ion to form the corresponding aminomethyl and thiomethyl derivatives, which are precursors to a variety of biologically active compounds.

Reactions with amines, such as piperidine (B6355638) or aniline, proceed efficiently in the presence of a base to neutralize the HCl byproduct, or by using an excess of the amine nucleophile. stackexchange.com Similarly, thiols react, typically as their more nucleophilic thiolate anions generated by a base, to yield thioethers. These substitution reactions are foundational for building more complex molecular scaffolds attached to the quinoline C2 position.

NucleophileReagent/SolventProduct ClassReference Example Type
PiperidinePiperidine, DMSO2-(Piperidin-1-ylmethyl)quinolineReaction of 2-chloroquinoxaline (B48734) with piperidine stackexchange.com
AnilineAniline, K₂CO₃, DMF2-((Phenylamino)methyl)quinolineGeneral N-alkylation stackexchange.com
ThiophenolThiophenol, NaOH, Ethanol (B145695)2-((Phenylthio)methyl)quinolineThiolation of quinoline N-oxides researchgate.net

Formation of Ethers and Thioethers

Following the principles of the Williamson ether synthesis, this compound can react with alkoxides or phenoxides to form ethers. mdpi.com The reaction involves the SN2 displacement of the chloride by an oxygen nucleophile, typically generated by treating an alcohol or phenol (B47542) with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). This method is highly effective for preparing a range of 2-(alkoxymethyl)- and 2-(aryloxymethyl)quinolines.

Analogously, the synthesis of thioethers is readily achieved by reacting this compound with thiolates (RS⁻), which are excellent nucleophiles. These reactions are generally rapid and high-yielding, providing straightforward access to 2-((alkylthio)methyl)- and 2-((arylthio)methyl)quinoline derivatives. A study on the related ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate demonstrated its successful reaction with various phenols in the presence of a base, underscoring the utility of the halomethylquinoline core in forming ether linkages. mdpi.com

Nucleophile SourceBase/SolventProduct ClassReference Example Type
PhenolK₂CO₃ / DMF2-(Phenoxymethyl)quinolineReaction with substituted phenols mdpi.com
MethanolNaH / THF2-(Methoxymethyl)quinolineWilliamson Ether Synthesis mdpi.com
EthanethiolNaOH / Ethanol2-((Ethylthio)methyl)quinolineGeneral Thioether Synthesis

Cyclization and Annulation Reactions

The derivatives synthesized via nucleophilic substitution on this compound can serve as intermediates for subsequent intramolecular cyclization or intermolecular annulation reactions. These transformations are powerful strategies for constructing complex, polycyclic heterocyclic systems containing a quinoline moiety.

Intramolecular C-N Bond Cyclization in Quinoline-based Isoindolin-1-ones

Quinoline-based isoindolin-1-ones are a class of fused heterocycles with significant interest in medicinal chemistry. A plausible synthetic strategy to access these compounds involves an initial SN2 reaction of this compound with an appropriate nucleophile, such as the anion of methyl 2-aminobenzoate (B8764639) or a related anthranilic acid derivative. The resulting intermediate, containing both the quinoline moiety and the substituted aniline, can then undergo an intramolecular C-N bond formation.

This cyclization step, typically promoted by a base or a transition-metal catalyst (e.g., palladium), would involve the nucleophilic attack of the amine onto an electrophilic center, such as an ester or carboxylic acid, to form the five-membered lactam ring of the isoindolinone system. This approach constructs the core of a 2-(quinolin-2-ylmethyl)isoindolin-1-one structure.

Formation of Fused Heterocyclic Systems

Annulation reactions involving this compound or its derivatives provide a versatile route to novel fused heterocyclic systems. In these reactions, the quinoline moiety becomes part of a larger, polycyclic aromatic framework. The strategy often involves a two-step sequence: first, the alkylation of a dinucleophilic species with this compound, followed by an intramolecular cyclization that forms a new ring fused to the quinoline core.

For instance, reaction with a compound containing both a thiol and an amine group could lead to selective S-alkylation, followed by an intramolecular cyclization involving the amine to form a thiazine-fused quinoline system. rsc.org Annulation can also be achieved through electrophilic cyclization of intermediates derived from this compound, leading to the formation of diverse polycyclic structures with potential applications in materials science and drug discovery. rsc.org

Inverse Electron Demand Diels-Alder Reactions

While this compound itself is not typically a direct participant as the diene or dienophile in Diels-Alder reactions, its precursors are instrumental in the in situ generation of reactive intermediates for Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize the quinoline core. This transformation is a powerful method for constructing the quinoline ring system from acyclic or simpler cyclic precursors. bohrium.comacs.org

The mechanism hinges on the base-mediated generation of an aza-ortho-quinone methide (aza-o-QM), which serves as an electron-poor diene. acs.orgorganic-chemistry.org A common precursor for this reactive intermediate is an N-(2-(chloromethyl)phenyl)sulfonamide. The process unfolds as follows:

Generation of the Aza-o-QM: In the presence of a base, such as sodium acetate (B1210297) (NaOAc), the sulfonamide precursor undergoes elimination of HCl. The base facilitates the removal of the tosyl group and the chloride, leading to the formation of the transient aza-o-QM intermediate (A). This species is a highly reactive, electron-deficient diene. acs.org

[4+2] Cycloaddition: The generated aza-o-QM (A) immediately reacts with an electron-rich dienophile, such as an enaminone. In an IEDDA reaction, the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org This cycloaddition step forms a six-membered heterocyclic intermediate.

Aromatization: The cycloadduct intermediate is typically unstable and undergoes a subsequent aromatization step, often involving the elimination of a small molecule (e.g., a secondary amine from the enaminone moiety) and tautomerization, to yield the stable, aromatic quinoline ring. acs.org

This sequence provides a versatile route to highly substituted quinolines, where the substitution pattern is controlled by the choice of the aza-o-QM precursor and the enaminone dienophile. bohrium.com

Cross-Coupling Reactions and Dimerization

The presence of both a chloro substituent on the quinoline ring (as in 2-chloro-3-(chloromethyl)quinoline) and a reactive chloromethyl group allows for sequential, site-selective functionalization through cross-coupling and dimerization reactions.

Sonogashira Coupling of 2-Chloro-3-(chloromethyl)quinolines with Terminal Acetylenes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. For substrates like 2-chloro-3-(chloromethyl)quinolines, the reaction selectively occurs at the C2-Cl bond, which is an C(sp²)-Cl bond, leaving the C(sp³)-Cl bond of the chloromethyl group intact for subsequent reactions.

The established catalytic cycle for the Sonogashira coupling proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C(sp²)-Cl bond of the 2-chloroquinoline (B121035) derivative, forming a Pd(II) intermediate.

Transmetalation: In a copper co-catalyzed cycle, the terminal alkyne reacts with a Cu(I) salt (like CuI) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper catalyst.

Reductive Elimination: The resulting Pd(II) complex, now bearing both the quinolinyl and alkynyl ligands, undergoes reductive elimination. This step forms the C-C bond between the quinoline ring and the alkyne, yielding the 3-(chloromethyl)-2-alkynylquinoline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This reaction is typically carried out under mild conditions using a base, such as triethylamine (B128534) (Et₃N), which also serves to neutralize the HCl byproduct. The result is the selective formation of 2-alkynyl-3-(chloromethyl)quinolines.

Table 1: Examples of Sonogashira Coupling with 2-Chloro-3-(chloromethyl)quinoline | Terminal Alkyne | Product | Yield (%) | | --------------------------- | ------------------------------------------------ | --------- | | Phenylacetylene | 3-(Chloromethyl)-2-(phenylethynyl)quinoline | 92 | | 4-Ethynyltoluene | 3-(Chloromethyl)-2-(p-tolylethynyl)quinoline | 89 | | 4-Methoxyphenylacetylene | 3-(Chloromethyl)-2-((4-methoxyphenyl)ethynyl)quinoline | 95 | | Propargyl alcohol | 3-((3-(Chloromethyl)quinolin-2-yl)ethynyl)propan-1-ol | 85 |

Mechanism of in situ Dimerization to Quinolinium Salts

Following the Sonogashira coupling, the resulting 3-(chloromethyl)-2-alkynylquinoline product possesses both a nucleophilic quinoline nitrogen atom and an electrophilic chloromethyl group. This structure is primed for a subsequent intermolecular reaction, leading to in situ dimerization.

The mechanism is a straightforward nucleophilic substitution (Sₙ2) reaction:

The lone pair of electrons on the nitrogen atom of one 3-(chloromethyl)-2-alkynylquinoline molecule acts as a nucleophile.

This nitrogen attacks the electrophilic carbon of the chloromethyl group on a second molecule.

The chloride ion is displaced as the leaving group.

This process results in the formation of a new C-N bond, linking two quinoline units and creating a dimeric quinolinium salt. This domino reaction, combining a palladium-catalyzed cross-coupling with a subsequent dimerization, provides a direct route to novel and complex quinolinium structures from relatively simple starting materials.

Suzuki-Miyaura Arylation with Quinoline Derivatives

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for C-C bond formation, typically coupling an organoboron species (like a boronic acid) with an aryl or vinyl halide. For a substrate such as 2-chloro-3-(chloromethyl)quinoline, the reaction would again be expected to occur selectively at the C2-Cl position.

The catalytic cycle is analogous to other palladium cross-coupling reactions and involves three main stages: yonedalabs.comlibretexts.org

Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond of the quinoline ring to form a square-planar Pd(II) complex. The reactivity order for halides in this step is generally I > Br > Cl. yonedalabs.com

Transmetalation: This key step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the organoboron compound. The base forms a boronate species (-B(OR)₃⁻), which is more nucleophilic and readily transfers its organic group (the aryl group) to the palladium center, displacing the halide.

Reductive Elimination: The two organic ligands (the quinolinyl and the new aryl group) on the palladium complex couple and are eliminated from the metal center. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst.

This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C2 position of the quinoline nucleus, demonstrating broad functional group tolerance. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of Chloroquinolines | Chloro-Heterocycle | Boronic Acid | Catalyst/Ligand | Product | Yield (%) | | ------------------ | ------------------ | --------------- | ------------------------------------- | --------- | | 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃/PCy₃ | 2,3'-Bipyridine | 98 | | 2-Chloropyrazine | 5-Indoleboronic acid | Pd(OAc)₂/SPhos | 5-(Pyrazin-2-yl)-1H-indole | 96 | | 7-Chloro-6-azaindole | Phenylboronic acid | XPhos-PdG2 | 7-Phenyl-1H-pyrrolo[2,3-c]pyridine | 95 |

Oxidation and Reduction Pathways of the Quinoline Nucleus

Quinoline N-Oxide Formation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it susceptible to oxidation. This reaction leads to the formation of a quinoline N-oxide, a valuable intermediate in which the electronic properties of the quinoline ring are significantly altered, facilitating further functionalization, particularly at the C2 and C4 positions. nih.govrsc.org

The most common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂). nih.gov The mechanism is a direct nucleophilic attack:

The nitrogen atom of the quinoline ring uses its lone pair to attack the electrophilic outer oxygen atom of the peroxy acid.

This attack leads to the concerted cleavage of the weak O-O bond in the peroxide.

A proton is transferred, resulting in the formation of the N-O bond and the release of the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid) as a byproduct.

This oxidation increases the electron deficiency of the pyridine (B92270) ring within the quinoline system, making it more susceptible to nucleophilic attack. The presence of the chloromethyl group at the C2 position could potentially lead to side reactions under harsh oxidative conditions, but the N-oxidation is generally a mild and efficient process. rsc.orgnih.gov

Compound Name Index

| Compound Name | | -------------------------------------------------- | | this compound | | 2-Chloro-3-(chloromethyl)quinoline | | 2-chloro-3-(chloromethyl)benzo[h]quinoline (B12519621) | | 2-Phenylquinoline | | 3-(Chloromethyl)-2-(phenylethynyl)quinoline | | 3-Aroyl quinoline | | 4-Ethynyltoluene | | 4-Methoxyphenylacetylene | | Enaminone | | Hydrogen peroxide | | meta-Chloroperoxybenzoic acid (m-CPBA) | | N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamide | | Phenylacetylene | | Propargyl alcohol | | Propargyl phenoxide | | Quinoline N-oxide | | Sodium acetate | | Thiophenol | | Triethylamine |

Reduction to Dihydroquinoline Derivatives

The reduction of this compound to its corresponding dihydroquinoline derivatives represents a significant transformation, yielding products with potential applications in synthetic and medicinal chemistry. This process involves the saturation of one of the double bonds in the pyridine ring of the quinoline nucleus. The presence of the reactive chloromethyl group at the 2-position introduces a competitive reaction pathway, making the chemoselective reduction of the quinoline ring a notable challenge. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Two primary mechanistic pathways can be envisioned for the reduction of this compound to a dihydroquinoline derivative:

Pathway A: Initial Reduction of the Quinoline Ring: The quinoline nucleus is first reduced to a 1,2-dihydroquinoline (B8789712) intermediate, followed by the subsequent reduction of the chloromethyl group.

Pathway B: Initial Reduction of the Chloromethyl Group: The chloromethyl moiety is initially reduced to a methyl group, yielding 2-methylquinoline, which is then reduced to the corresponding dihydroquinoline.

The chemoselectivity of the reduction is a critical aspect, with the outcome being dictated by the relative reactivity of the quinoline ring and the benzylic chloride functionality under the specific reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of N-heterocyclic compounds. In the context of this compound, this method can potentially lead to the reduction of both the quinoline ring and the chloromethyl group. The mechanism typically involves the adsorption of the substrate onto the surface of a heterogeneous catalyst (e.g., Palladium, Platinum, or Nickel), followed by the stepwise addition of hydrogen atoms.

The chemoselectivity of catalytic hydrogenation can be influenced by the choice of catalyst, solvent, and reaction pressure. For instance, milder conditions might favor the reduction of the more labile chloromethyl group, while more forcing conditions could lead to the reduction of both functionalities. It is proposed that the reaction could proceed via the formation of a 2-methyl-1,2,3,4-tetrahydroquinoline if the conditions are harsh enough to reduce both the chloromethyl group and the pyridine ring.

Transfer Hydrogenation

Transfer hydrogenation offers a milder alternative to catalytic hydrogenation, often employing hydrogen donors such as formic acid, ammonium (B1175870) formate, or Hantzsch esters in the presence of a transition metal catalyst. rsc.orgrsc.org This method can exhibit greater chemoselectivity. For the reduction of this compound, a plausible mechanism involves the formation of a metal-hydride species that selectively transfers a hydride to the C4 position of the protonated quinoline ring, followed by protonation to yield the 1,2-dihydroquinoline. researchgate.netresearchgate.net

The selectivity of transfer hydrogenation towards the quinoline ring over the chloromethyl group would depend on the catalyst's ability to coordinate with the N-heterocycle and facilitate the hydride transfer without promoting the hydrogenolysis of the C-Cl bond.

Metal Hydride Reduction

Metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reagents for the reduction of various functional groups. The reduction of quinolines with sodium borohydride typically requires activation of the quinoline ring, for example, by N-acylation. A study on the reduction of quinolines using sodium cyanoborohydride has shown efficient conversion to 1,2-dihydroquinolines. sioc-journal.cn

In the case of this compound, the use of a mild hydride source like sodium borohydride in the presence of an activating agent could potentially favor the reduction of the activated quinolinium salt over the chloromethyl group. Conversely, a stronger reducing agent like LiAlH₄ would likely reduce both the quinoline ring and the chloromethyl group. The mechanism for the reduction of an activated quinolinium salt involves the nucleophilic attack of a hydride ion at the 2- or 4-position of the ring.

The following table summarizes the potential dihydroquinoline derivatives and the plausible conditions for their formation from this compound.

ProductPlausible Reaction ConditionsNotes
2-(Chloromethyl)-1,2-dihydroquinoline Catalytic transfer hydrogenation with a selective catalyst; Metal hydride reduction of an N-activated quinolinium salt under mild conditions.The primary challenge is to achieve selective reduction of the quinoline ring without affecting the chloromethyl group.
2-Methyl-1,2-dihydroquinoline Catalytic hydrogenation under controlled conditions; Stepwise reduction involving initial hydrogenolysis of the C-Cl bond followed by ring reduction.This product would result from the reduction of both the chloromethyl group and the quinoline ring.

Table 1: Potential Dihydroquinoline Derivatives from the Reduction of this compound

Advanced Research in Medicinal and Chemical Biology Applications

Drug Discovery and Development

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and 2-(Chloromethyl)quinoline serves as a critical starting material in the synthesis of complex molecules with therapeutic potential. nih.govresearchgate.net Its utility stems from the reactive chloromethyl group, which allows for facile chemical modification and elaboration into a diverse array of derivatives.

Role as a Building Block for Bioactive Molecules

This compound is a fundamental building block for creating a wide range of pharmaceutical and biologically active compounds. The quinoline nucleus itself is present in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. nih.govnih.gov The presence of the chloromethyl group at the 2-position provides a reactive handle for chemists to introduce various functional groups and build more complex molecular architectures. This strategic placement allows for the synthesis of hybrid molecules where the quinoline moiety is conjugated with other bioactive heterocyclic systems, a method used to enhance therapeutic profiles in modern drug discovery. researchgate.net Researchers utilize this compound and its derivatives as intermediates to access novel compounds for diverse therapeutic applications, capitalizing on the versatility of the quinoline scaffold. researchgate.netgoogle.comnih.gov

Precursor in Novel Drug Development

As a precursor, this compound is integral to the development of new drug candidates. The accessibility and reactivity of the compound make it an attractive starting point for constructing libraries of novel quinoline derivatives for biological screening. nih.govresearchgate.net The development of new synthetic methodologies, such as the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, further expands its utility as a precursor. rsc.org This advanced building block allows for the creation of unique molecular frameworks that can be tested for various pharmacological activities. rsc.org The overarching goal is to leverage this precursor to design and synthesize next-generation drugs with improved efficacy and novel mechanisms of action. nih.gov

Synthesis of Compounds with Potential Therapeutic Agents

The synthesis of potential therapeutic agents from this compound is a significant area of research. Its derivatives have been explored for a multitude of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities. nih.govdut.ac.za For instance, it serves as a key intermediate in the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates, a class of compounds that has demonstrated significant antitumor activity. rsc.org The ability to readily modify the this compound structure allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of potential drug candidates. nih.govnih.gov This process of targeted synthesis is fundamental to advancing compounds from initial discovery to potential clinical applications.

Pharmacological and Biological Activities of Derivatives

Derivatives synthesized from this compound have shown a wide range of pharmacological effects, with a particular emphasis on anticancer research. arabjchem.orgscirp.orgnih.gov The quinoline core is a key pharmacophore in several clinically used anticancer drugs, and ongoing research continues to identify new derivatives with potent antiproliferative properties. nih.govarabjchem.orgnih.gov

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. nih.govbrieflands.com These compounds can exert their effects through various mechanisms, including the inhibition of kinases, interaction with topoisomerases, and induction of apoptosis. researchgate.netnih.govarabjchem.org The structural versatility of the quinoline scaffold allows for the design of molecules that can target specific pathways involved in tumor growth and progression. nih.gov Numerous studies have demonstrated the potent anticancer activity of novel quinoline-based structures against a variety of cancer types. dut.ac.zascirp.org

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, HT29, T24)

The efficacy of novel anticancer agents is often first evaluated through in vitro cytotoxicity assays against established cancer cell lines. Derivatives of this compound have been tested against several human cancer cell lines, including A549 (lung carcinoma), HT29 (colon adenocarcinoma), and T24 (bladder carcinoma), showing promising results. rsc.orgdut.ac.za

A study focusing on newly synthesized 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives revealed significant inhibitory activity. rsc.org Specifically, compounds designated as 3h , 3k , and 3t demonstrated potent cytotoxicity against both A549 and HT29 cell lines, with IC₅₀ values in the low micromolar range, in some cases surpassing the efficacy of the reference drug cisplatin. rsc.org The same study also assessed these compounds against the T24 bladder cancer cell line. rsc.org

Another novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN ), also showed cytotoxic effects against A549 cells, with an IC₅₀ value of 9.96 µg/mL. mdpi.com These findings underscore the potential of this class of compounds as leads for the development of new anticancer therapeutics.

Interactive Data Table: In Vitro Cytotoxicity of Selected Quinoline Derivatives

CompoundTarget Cell LineIC₅₀ ValueReference
3h A549 (Lung)1.53 µM rsc.org
3k A549 (Lung)1.38 µM rsc.org
3t A549 (Lung)2.36 µM rsc.org
BAPPN A549 (Lung)9.96 µg/mL mdpi.com
3h HT29 (Colon)1.50 µM rsc.org
3k HT29 (Colon)0.77 µM rsc.org
3t HT29 (Colon)0.97 µM rsc.org
3h, 3k, 3t T24 (Bladder)Activity Assessed rsc.org
Enzyme Inhibition Mechanisms (e.g., PTGES2, Kinases)

Quinoline derivatives have been identified as potent inhibitors of various kinases, enzymes that play a critical role in cellular signaling pathways often implicated in cancer. The disruption of aberrant kinase signaling is a key mechanism through which these compounds exert their anticancer effects. Research has demonstrated that molecules with the quinoline core can effectively target the ATP-binding site of kinases, leading to the inhibition of tumor growth and progression.

Specific examples of kinase inhibition by quinoline-based molecules include:

c-Met Inhibitors : A significant number of quinoline-based small molecules have been developed as inhibitors of the c-Met receptor, a tyrosine kinase whose signaling pathway is often altered in various cancers, including liver, pancreatic, and breast cancer. Compounds like foretinib (B612053) bind to the kinase domain of c-Met, occupying the ATP-binding site and an adjacent hydrophobic pocket, thereby blocking its function.

VEGFR-2 Inhibitors : Derivatives such as 7-Chloro-4-(piperazin-1-yl)quinoline have been synthesized and shown to act as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. By inhibiting this key kinase in angiogenesis, these compounds can disrupt the formation of new blood vessels that supply tumors.

PI3K/mTOR Pathway Inhibitors : The PI3K/AkT/mTOR pathway is another critical signaling cascade in cancer cell growth and survival. Quinoline derivatives, such as omipalisib, have demonstrated a high inhibitory effect on both PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), highlighting their potential as dual-pathway inhibitors.

The ability of the quinoline scaffold to be modified allows for the design of inhibitors with high potency and selectivity, and several quinoline-containing kinase inhibitors have been approved for clinical use in oncology.

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoline-based compounds. These studies reveal how different chemical modifications to the quinoline scaffold influence biological activity.

Key SAR findings for quinoline derivatives as anticancer agents include:

Substitution at Position 2 : The development of 2-substituted quinolines is a significant area of research for new anticancer agents. For instance, novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives, synthesized from a this compound substrate, have shown significant inhibitory activity against human cancer cell lines.

Influence of Methoxyl Groups : In the aforementioned styrylquinoline series, SAR analysis revealed that the presence and position of methoxyl groups on an associated benzene (B151609) ring were critical for activity. Compounds with methoxyl groups at both the meta- and para-positions of the benzene ring demonstrated superior inhibitory activity against A549 (lung carcinoma) and HT29 (colon adenocarcinoma) cell lines.

Role of Electron-Donating Groups : Studies on other quinoline derivatives have shown that the introduction of electron-donating groups, such as hydroxyl (-OH) and methoxyl (-OMe), can increase the therapeutic potential of the compound.

Hybrid Molecules : Creating hybrid molecules by combining the quinoline scaffold with other pharmacologically active structures, like chalcones, has yielded potent anticancer agents. SAR analysis of quinoline-chalcone hybrids indicated that incorporating an electron-donating group into one of the aromatic rings could moderately increase DNA binding and photocleavage activities.

Quinoline Derivative ClassStructural ModificationImpact on Anticancer ActivityReference
2,4-bis((E)-styryl)quinoline-3-carboxylatesMethoxyl groups at meta- and para-positions of the phenyl ringIncreased inhibitory activity against A549 and HT29 cancer cell lines
Mefloquine (B1676156) Analogs (tested for anti-TB)Electron-donating groups (-OH, -OMe) on an introduced aromatic ringIncreased anti-TB potential
Quinoline-Chalcone HybridsElectron-donating group on Ring AModerate increase in DNA binding and photocleavage activities

Antimicrobial and Antibacterial Efficacy

The quinoline core is a fundamental component of numerous compounds possessing significant antimicrobial properties. Due to rising issues like drug resistance and the side effects of existing antimicrobial agents, research into new quinoline derivatives is a priority. These derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.

Effectiveness against Bacterial Strains (e.g., E. coli, S. aureus, Mycobacterium smegmatis)

Derivatives of quinoline have demonstrated notable efficacy against a range of clinically relevant bacteria, including both Gram-positive and Gram-negative species, and mycobacteria.

Staphylococcus aureus : Many quinoline derivatives show potent activity against S. aureus, including methicillin-resistant strains (MRSA), which are a significant public health concern. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives was evaluated for antibacterial activity, with one compound showing particular potency against MRSA. In another study, a quinoline-based hydroxyimidazolium hybrid demonstrated a potent anti-staphylococcal effect, with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL (5 µM).

Mycobacterium species : The quinoline scaffold is central to the anti-tuberculosis drug bedaquiline, which acts by inhibiting mycobacterial ATP synthase. Other quinoline derivatives have also been tested against various mycobacteria. One study found that quinoline-based hydroxyimidazolium hybrids were potent against Mycobacterium tuberculosis H37Rv, with MIC values as low as 10 µg/mL. Another investigation of 8-hydroxyquinoline (B1678124) derivatives against Mycobacterium smegmatis and M. tuberculosis identified compounds with high inhibitory potential. Fluoroquinolones, a class of quinoline-containing antibiotics, are also known to be lethal against M. smegmatis.

Escherichia coli : Certain quinoline derivatives have been synthesized as broad-spectrum antibacterial agents with activity against Gram-negative bacteria like E. coli.

Compound/Derivative ClassBacterial StrainReported Activity (MIC)Reference
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2 µg/mL (5 µM)
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37Rv10 µg/mL (24 µM)
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1 µM
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium smegmatis1.56 µM
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)1.1 µM
Triazolyl ethanol (B145695) quinolone derivativeMethicillin-resistant S. aureus (MRSA)0.5 µg/mL
Antifungal Properties

In addition to their antibacterial action, quinoline derivatives are recognized as promising candidates for the development of new antifungal agents. Fungal infections pose a significant global health threat, and the emergence of drug resistance necessitates the search for novel therapeutics. The quinoline scaffold has been identified in several natural and synthetic antifungals.

Research has shown that quinoline derivatives are effective against a variety of fungal pathogens:

Candida species : Candida yeasts are major opportunistic fungal pathogens. Studies have identified 2,6-disubstituted quinoline derivatives that exhibit fungicidal activity against Candida albicans with Minimal Fungicidal Concentration (MFC) values below 15 µM. Some of these compounds also showed efficacy against the emerging pathogen Candida glabrata.

Dermatophytes : Dermatophytosis, fungal infections of the skin, hair, and nails, affects a large portion of the world's population. Certain quinoline derivatives have demonstrated selective and potent anti-dermatophytic action, making them strong candidates for the development of new treatments for these infections.

The synthetic versatility of the quinoline nucleus allows for modifications at various positions (e.g., C-2, C-4, C-6) to obtain compounds with selective antifungal activity against different types of fungi.

Mechanisms of Action against Microbial Targets

The antimicrobial effects of quinoline derivatives are attributed to several mechanisms of action. A notable example within the broader quinolone class is the targeting of bacterial DNA topoisomerases, essential enzymes involved in DNA replication. The anti-tuberculosis drug bedaquiline, a diarylquinoline, operates through a distinct mechanism by inhibiting the proton pump of mycobacterial ATP synthase. Other proposed mechanisms for quinoline-based antimicrobial hybrids include binding to crucial biological molecules like heme and DNA.

Antimalarial and Anti-Protozoal Potential

Quinoline-containing compounds have historically been and continue to be mainstays in the treatment and prevention of malaria, a deadly parasitic disease caused by Plasmodium protozoa. Molecules like quinine, chloroquine (B1663885), and mefloquine are classic examples of quinoline antimalarials.

The primary mechanism of action for many quinoline antimalarials involves interfering with the parasite's detoxification of heme. During its life cycle within human red blood cells, the Plasmodium parasite digests hemoglobin, which releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin within its acidic digestive vacuole.

Quinoline drugs, being weak bases, accumulate to very high concentrations within this acidic vacuole. This high concentration of the drug is proposed to inhibit the heme polymerization process. In-vivo studies using a bromo-analog of chloroquine have provided direct evidence for this mechanism, showing that the drug caps (B75204) the growing surfaces of hemozoin crystals. This action prevents further heme detoxification, leading to a buildup of the toxic substance and ultimately killing the parasite. The development of resistance to drugs like chloroquine is often associated with a reduced accumulation of the drug inside the parasite's vacuole. The proven efficacy of the quinoline scaffold continues to drive the synthesis of new derivatives and hybrid compounds to combat drug-resistant malaria strains.

Anti-inflammatory and Immunomodulatory Effects

The quinoline framework is a recognized template for the development of novel anti-inflammatory agents. nih.gov Derivatives of this scaffold have been shown to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE). nih.gov

Research has specifically identified derivatives of this compound (2-CMQ) as potent binders to prostaglandin (B15479496) E synthase 2 (PTGES2). figshare.comnih.gov PTGES2 is a critical enzyme that regulates processes such as cell proliferation, apoptosis, inflammation, and immune surveillance. figshare.comnih.gov The ability of 2-CMQ derivatives to covalently bind to PTGES2 positions them as potential novel therapies for treating human diseases characterized by inflammation. figshare.comnih.gov The anti-inflammatory effects of the broader quinoline class are also linked to the ability to decrease the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in activated macrophages. researchgate.netresearchgate.net

Other Notable Biological Activities (e.g., Anti-HIV, Anti-tuberculosis)

Beyond its anti-inflammatory potential, the quinoline core is associated with a wide spectrum of biological activities. nih.gov Extensive research has been conducted on quinoline derivatives for their therapeutic potential against infectious diseases, including HIV and tuberculosis.

Anti-HIV Activity The quinoline structure has served as a foundation for the development of various anti-HIV agents. Studies have identified several mechanisms through which these compounds can inhibit the virus. For instance, alkylated quinoline 2,4-diols have demonstrated potent inhibitory activity against HIV-1. nih.govresearchgate.net Other research efforts have focused on designing quinoline derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which interfere with a crucial enzyme for viral replication by binding to an allosteric site. nih.gov Furthermore, certain quinoline derivatives have been investigated as inhibitors of HIV integrase, another essential enzyme for the viral life cycle. google.com

Anti-tuberculosis Activity The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, with quinoline-based molecules showing significant promise. chemistryworldconference.com The discovery of bedaquiline, a diarylquinoline-based drug, has spurred further research into this chemical class. chemistryworldconference.comfrontiersin.org Numerous studies have explored the structure-activity relationships of quinoline derivatives to optimize their efficacy against M. tuberculosis. nih.gov Research has yielded potent compounds, including isatin-tethered quinolines and 2-(quinoline-4-yloxy)acetamides, which exhibit low micromolar minimum inhibitory concentrations (MIC) and excellent intracellular activity against the bacterium. nih.govmdpi.comnih.gov

Table 1: Notable Biological Activities of Quinoline Derivatives

Activity Target/Mechanism Example Derivative Class
Anti-HIV Reverse Transcriptase Inhibition Quinoline NNRTIs nih.gov
Anti-HIV Integrase Inhibition General Quinoline Derivatives google.com
Anti-HIV General Inhibition Alkylated Quinoline 2,4-diols nih.govresearchgate.net
Anti-tuberculosis Growth Inhibition 2-(Quinoline-4-yloxy)acetamides nih.govnih.gov
Anti-tuberculosis Growth Inhibition Isatin-tethered Quinolines mdpi.com
Anti-tuberculosis InhA Inhibition 2-(N-aryl-1,2,3-triazol-4-yl) quinolines frontiersin.org

Chemical Biology and Target Identification

The reactive nature of this compound has made it an invaluable tool in chemical biology, particularly for the identification and validation of novel drug targets. Its application in chemoproteomic strategies allows for an unbiased and high-throughput approach to discovering protein-ligand interactions directly within a complex biological system. figshare.comnih.gov

Researchers have leveraged this compound as a novel electrophilic "warhead" in the design of chemical probes. figshare.comnih.gov These probes are typically tripartite molecules composed of a heterocyclic core (the quinoline), the electrophilic warhead (the 2-chloromethyl group), and a reporter tag, such as an alkyne, for subsequent detection and identification. figshare.comnih.gov The electrophilic nature of the chloromethyl group allows the probe to react with nucleophilic residues in proteins, forming a stable, covalent bond. This strategy is central to activity-based protein profiling (ABPP), a powerful method for studying enzyme function and identifying new drug targets.

The probes designed with a 2-CMQ warhead have been shown to potently and covalently bind to numerous cellular protein targets. figshare.comnih.gov A significant finding from these studies was the identification of prostaglandin E synthase 2 (PTGES2) as a specific target. figshare.comnih.gov The covalent bond formation makes the interaction irreversible, which can lead to sustained target engagement and improved therapeutic efficacy compared to non-covalent inhibitors. nih.gov This covalent binding mechanism is crucial for validating the interaction and understanding the probe's mechanism of action at a molecular level.

A major limitation of conventional drug discovery is the lack of information on a compound's selectivity across the entire proteome. figshare.comnih.gov Chemoproteomic approaches using 2-CMQ-based probes overcome this challenge by enabling the unbiased discovery of covalent ligands for protein targets in their native cellular environment. figshare.comnih.gov By treating cell lysates or live cells with the probe and then using the reporter tag to isolate and identify the labeled proteins via mass spectrometry, researchers can map the interaction landscape of the quinoline scaffold. This methodology provides crucial information on proteomic selectivity and can reveal previously unknown targets, as demonstrated by the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for other quinoline compounds. nih.gov

Table 2: Application of 2-CMQ in Chemical Biology

Application Description Key Target Identified
Electrophilic Probe Use of 2-CMQ as a reactive "warhead" to covalently label proteins. figshare.comnih.gov N/A
Covalent Binding Formation of an irreversible bond with nucleophilic residues on proteins. figshare.comnih.gov Prostaglandin E synthase 2 (PTGES2) figshare.comnih.gov
Target Discovery Unbiased, proteome-wide identification of protein targets. figshare.comnih.gov Aldehyde dehydrogenase 1 (ALDH1), Quinone reductase 2 (QR2) (for general quinolines) nih.gov

Structure-Activity Relationship (SAR) and Molecular Design

The development of quinoline-based therapeutic agents relies heavily on understanding their structure-activity relationships (SAR). SAR studies investigate how modifying the chemical structure of a molecule, such as by adding or changing functional groups, affects its biological activity. nih.gov For the quinoline scaffold, research has shown that the nature and position of substituents on the ring are critical determinants of pharmacological activity and target specificity. researchgate.net

In the context of anti-tuberculosis drug design, SAR exploration has been vital for optimizing lead compounds. For example, studies on isatin-tethered quinolines revealed that substituents at the C-5 and N-1 positions of the isatin (B1672199) motif, as well as the position of a chloro group on the quinoline ring, significantly influence antitubercular action. mdpi.com Similarly, for quinoline derivatives targeting the α2C-adrenoceptor, the presence of a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net Advanced computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been employed to identify key structural features and rationally design novel quinoline-based antitubercular agents with improved potency. chemistryworldconference.com These systematic studies are essential for transforming a promising chemical scaffold like this compound into a refined drug candidate.

Impact of Chloromethyl Group Position on Biological Activity

The precise placement of functional groups on the quinoline ring is a critical determinant of a molecule's pharmacological profile. researchgate.net The position of the chloromethyl group is expected to significantly influence the biological activity of quinoline derivatives. This is due to changes in the molecule's steric, electronic, and hydrophobic properties, which in turn affect its interaction with biological targets such as enzymes and receptors. fiveable.me For instance, the reactivity and accessibility of the chloromethyl group—a key site for further chemical reactions to create more complex molecules—would be different at position 2 compared to position 4 or 8.

Influence of Substituents on Pharmacological Properties

The pharmacological properties of derivatives of this compound can be finely tuned by introducing various substituents onto the quinoline nucleus. researchgate.net The nature of these substituents—whether they are electron-donating or electron-withdrawing, large or small—and their position on the ring can significantly alter the compound's biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, providing a roadmap for designing more potent and selective therapeutic agents. nih.gov

Research has shown that halogen substitutions can have varied effects. For example, in a series of quinoline-2-one derivatives tested for antibacterial activity, a compound with a single chlorine atom at the R¹ position showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov However, the addition of a second chlorine atom at the R² position resulted in a twofold decrease in activity against these same strains. nih.gov In the context of anticancer activity, a 7-chloro substitution on the quinoline ring was found to decrease the cytotoxic effects of certain derivatives. researchgate.net Conversely, for a series of quinoline-chalcone hybrids, the presence of a halogen on the aromatic ring attached to the chalcone (B49325) moiety was shown to enhance antiproliferative activity. nih.gov

Influence of Substituents on the Biological Activity of Quinoline Derivatives
Base ScaffoldSubstituent & PositionBiological Activity TestedObserved EffectReference
Quinoline-2-oneSingle Cl at R¹Antibacterial (MRSA, VRE)Potent activity (MIC = 0.75 µg/mL) nih.gov
Quinoline-2-oneSecond Cl at R²Antibacterial (MRSA, VRE)Decreased activity (MIC = 1.50 µg/mL) nih.gov
QuinolineCl at C-7Anticancer (Cytotoxicity)Decreased activity researchgate.net
Quinoline-Chalcone HybridHalogen on Phenyl RingAnticancer (Antiproliferative)Improved activity nih.gov

Computational Studies in Predicting Biological Activity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict the biological activity of compounds and understand their mechanisms of action at a molecular level before undertaking costly and time-consuming laboratory synthesis. nih.govnih.gov For quinoline derivatives, including those derived from this compound, several computational techniques such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and molecular docking have been effectively employed. nih.govnih.gov

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized molecules. For instance, 3D-QSAR studies involving CoMFA and CoMSIA have been used to create predictive models for the anticancer activity of quinoline compounds that act as topoisomerase-II inhibitors. nih.gov The contour maps generated from these analyses provide insights into how steric, electrostatic, and other fields around the molecule influence its activity, guiding the design of more potent derivatives. nih.gov

Molecular docking is another powerful computational method that simulates the binding of a molecule (ligand) to the active site of a biological target, such as a protein or enzyme. nih.govscirp.org This technique helps to predict the binding affinity and orientation of the ligand, providing clues about its potential efficacy. Docking studies have been performed on quinoline derivatives to explore their interactions with various targets, including HIV reverse transcriptase, topoisomerase IIβ, and other proteins implicated in cancer. nih.govscirp.org These studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the biological activity of these compounds, thus validating experimental findings and guiding further structural modifications. nih.govrsc.org

Computational Studies on Quinoline Derivatives
Computational MethodQuinoline Derivative TypeBiological Target/ActivityKey FindingsReference
CoMFA/CoMSIA (3D-QSAR)General Quinoline NucleiAnticancer (Topoisomerase-II inhibition)Developed reliable predictive models; identified key steric and electrostatic fields for activity. nih.gov
QSAR2-oxo-1,2-dihydroquinoline-4-carboxylic acidsAnticancer (P-glycoprotein inhibition)Developed mathematical models to predict inhibitory activity against a key multidrug resistance protein. nih.gov
Molecular DockingQuinoline-pyrimidine hybridsAnti-HIV (Reverse Transcriptase inhibition)Identified binding affinities and interactions; chloro- and bromo-substitutions showed potent activity. nih.gov
Molecular DockingPyrano[3,2-c]quinoline analoguesAnticancer (Topoisomerase IIβ inhibition)Investigated binding modes and found energetically favorable interactions with the DNA-enzyme complex. scirp.org
Molecular Docking2-arylquinoline derivativesAnticancer (KDM proteins)Correlated IC₅₀ values with binding interaction strength, suggesting regulation of KDM proteins. rsc.org

Applications in Material Science and Catalysis

Catalytic Applications

The quinoline (B57606) scaffold is a privileged structure in the design of ligands for transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

2-(Chloromethyl)quinoline is a valuable precursor for the synthesis of a variety of ligands for transition metal catalysis. The reactive chloromethyl group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various coordinating groups. This versatility enables the synthesis of monodentate, bidentate, and polydentate ligands with diverse structural features.

For instance, reaction of this compound with phosphines can yield phosphine-quinoline ligands, which are important in various catalytic transformations. Similarly, reaction with amines or thiols can lead to the formation of amine-quinoline and thiol-quinoline ligands, respectively. The resulting ligands can then be complexed with various transition metals, such as palladium, rhodium, ruthenium, and copper, to generate catalysts for a wide array of chemical reactions. The specific structure of the ligand, including the nature of the coordinating atoms and the steric bulk around the metal center, plays a crucial role in determining the efficiency and selectivity of the catalyst.

A general overview of the synthesis of quinoline-based ligands and their metal complexes reveals their significance in generating enantiomerically pure compounds for various applications. researchgate.net The development of chiral ligands containing quinoline motifs is a particularly active area of research, with applications in asymmetric catalysis. researchgate.net

Ligands derived from quinoline have been evaluated in several important catalytic reactions, including the copolymerization of carbon monoxide and ethylene, and hydroformylation.

CO/ethylene copolymerization is a process that produces polyketones, which are engineering thermoplastics with a range of valuable properties. The catalysis of this reaction often involves palladium(II) complexes with bidentate ligands. The nature of the ligand is critical in controlling the polymerization process and the properties of the resulting polymer. While specific examples detailing the use of ligands directly synthesized from this compound in CO/ethylene copolymerization are not extensively documented in the literature, the general importance of ligand design in this reaction suggests that quinoline-based ligands could offer unique advantages. The ability to tune the electronic and steric properties of quinoline-based ligands makes them attractive candidates for optimizing the catalytic performance in this copolymerization.

Hydroformylation , also known as the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. This reaction is typically catalyzed by rhodium or cobalt complexes with phosphine (B1218219) ligands. The design of the ligand is crucial for controlling the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes) and for achieving high catalytic activity.

Chiral ligands containing quinoline motifs have been successfully employed in the asymmetric hydroformylation of styrene, demonstrating the potential of this class of ligands in controlling enantioselectivity. researchgate.net Although the literature does not provide extensive data on the performance of specific ligands derived from this compound in hydroformylation, the versatility of this compound as a ligand precursor suggests that it could be used to synthesize a library of ligands for screening in this important catalytic reaction. The development of new and efficient catalysts for hydroformylation remains an active area of research, and quinoline-based ligands represent a promising avenue for exploration. straitsresearch.com

Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

The definitive confirmation of the molecular structure of 2-(Chloromethyl)quinoline is achieved through a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

In a typical ¹H-NMR spectrum of this compound, the protons of the quinoline (B57606) ring system would exhibit characteristic chemical shifts in the aromatic region, generally between 7.0 and 9.0 ppm. The protons on the chloromethyl group (-CH₂Cl) would be expected to produce a distinct singlet at a higher field, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the quinoline ring.

The ¹³C-NMR spectrum provides complementary information about the carbon framework. The carbon atoms of the quinoline ring would resonate in the downfield region, characteristic of aromatic and heteroaromatic carbons. The carbon of the chloromethyl group would appear at a significantly higher field compared to the aromatic carbons, with its chemical shift influenced by the electronegative chlorine atom.

Proton (¹H) Typical Chemical Shift (δ, ppm)
Aromatic-H7.0 - 9.0
-CH₂Cl4.5 - 5.0
Carbon (¹³C) Typical Chemical Shift (δ, ppm)
Aromatic-C120 - 150
-CH₂Cl40 - 50

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Fragmentation patterns observed in the mass spectrum can further corroborate the structure. A common fragmentation pathway for this compound would involve the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl), leading to the formation of characteristic fragment ions. For instance, the loss of a chlorine atom would result in a fragment ion with an m/z corresponding to the quinolin-2-ylmethyl cation.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic ring also produce characteristic peaks in the fingerprint region (below 1000 cm⁻¹). A significant absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group would be expected in the range of 600-800 cm⁻¹.

Functional Group Typical IR Absorption (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C/C=N Stretch1450 - 1600
C-Cl Stretch600 - 800

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for determining the purity of a chemical compound and for monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of organic reactions, including the synthesis of quinoline derivatives. By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product.

For a reaction involving this compound, a suitable TLC system would typically consist of a silica (B1680970) gel plate as the stationary phase and a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) as the mobile phase. The relative polarities of the starting materials, intermediates, and the final product will determine their respective retention factors (Rf values). The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, the progress and completion of the reaction can be effectively monitored.

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a powerful analytical technique frequently employed in the pharmaceutical and chemical industries to assess the purity of volatile and semi-volatile compounds such as this compound. This method is highly valued for its ability to separate individual components from a mixture, allowing for both qualitative identification and quantitative determination of the main compound and any present impurities. The fundamental principle of GC lies in the differential partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas that carries the sample through the column.

In the context of analyzing this compound, a sample solution is injected into the gas chromatograph, where it is vaporized in a heated inlet. The gaseous sample is then transported by the carrier gas into the chromatographic column. The separation of this compound from its impurities is achieved based on their differing affinities for the stationary phase and their respective vapor pressures. Compounds that interact more strongly with the stationary phase or have lower volatility will travel through the column more slowly, resulting in longer retention times. Conversely, components with weaker interactions and higher volatility will elute faster.

Upon exiting the column, the separated components are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The detector generates a signal proportional to the amount of each component, which is recorded as a chromatogram. The chromatogram displays a series of peaks, with each peak corresponding to a different compound. The time at which a peak appears is its retention time, a characteristic value used for identification under a specific set of chromatographic conditions. The area under each peak is directly proportional to the concentration of that component in the sample.

For purity analysis of this compound, the percentage purity is typically determined by the area percent method. This calculation involves dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100. This method assumes that all compounds have a similar response factor in the detector. For more accurate quantitative analysis, a reference standard of known purity is used to create a calibration curve.

Detailed Research Findings

While specific, detailed research findings on the gas chromatographic analysis of this compound are not extensively published, methods for the analysis of the parent compound, quinoline, and its derivatives are well-established and provide a strong basis for developing a suitable GC method. Research on the determination of quinoline in various matrices has demonstrated the effectiveness of using a non-polar capillary column, such as a DB-5MS, for separation. The operational parameters, including the oven temperature program, injector temperature, and carrier gas flow rate, are optimized to achieve good resolution between the main peak and any impurity peaks.

For a compound like this compound, a typical GC-MS method would involve an oven temperature program that starts at a lower temperature and gradually increases to facilitate the separation of more volatile impurities before eluting the main compound. The mass spectrometer detector is particularly advantageous as it not only quantifies the components but also provides mass spectral data that can be used to identify the chemical structure of unknown impurities.

The following interactive data table represents a hypothetical, yet typical, set of results from a GC analysis for the purity of a this compound sample. This table illustrates how the retention time and peak area are used to calculate the percentage of each component.

Peak No.Retention Time (min)ComponentPeak AreaArea (%)
15.43Unknown Impurity 115,7800.25
27.89Unknown Impurity 222,1000.35
310.15This compound6,285,40099.20
411.52Unknown Impurity 312,6500.20

In this representative analysis, the purity of this compound is determined to be 99.20%. The chromatogram also reveals the presence of three minor impurities with different retention times, collectively accounting for 0.80% of the total peak area. Further investigation, potentially using mass spectrometry, would be required to identify the structures of these unknown impurities. The precision and accuracy of such a method would be established through a validation process, including assessments of linearity, repeatability, and limits of detection and quantification. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Pathways

Future synthetic research involving 2-(Chloromethyl)quinoline will likely concentrate on creating more efficient, diverse, and environmentally benign methods for producing novel derivatives.

The C-Cl bond in the chloromethyl group of this compound is highly susceptible to nucleophilic attack, a feature that has been extensively utilized to synthesize a wide array of derivatives. Future work should aim to expand the range of nucleophiles to introduce novel functionalities and create compounds with unique structural motifs. While reactions with amines, phenols, and thiols are common, exploring reactions with less conventional nucleophiles could yield compounds with unprecedented biological activities. For instance, the use of organometallic reagents, carbanions, and complex heterocyclic anions as nucleophiles could lead to new carbon-carbon and carbon-heteroatom bond formations.

Research has demonstrated the synthesis of complex structures like N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones through a tandem intermolecular C-N bond formation followed by intramolecular cyclization, starting from a this compound derivative. researchgate.net Another study detailed the reaction of a this compound building block with salicylaldehydes or phenols to create structurally intriguing 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline derivatives. researchgate.net These examples underscore the versatility of the scaffold. Future exploration could focus on multi-component reactions where this compound is a key reactant, allowing for the rapid assembly of complex molecules from simple precursors in a single step.

Table 1: Examples of Nucleophilic Substitution Reactions for Derivatization

Nucleophile TypeExample ReagentResulting Derivative ClassPotential Application
Nitrogen Various primary/secondary aminesSubstituted aminomethylquinolines, Pyrrolo[3,4-b]quinolin-1-onesAntimicrobial, Anticancer
Oxygen Phenols, SalicylaldehydesAryloxymethylquinolines, Bis(benzofuran-2-yl)quinolinesAnticancer, Antifungal
Sulfur Thiols, ThiophenolsThioether derivativesAntimicrobial
Carbon Malonates, CyanidesQuinoline-based alkanoic acids/nitrilesSynthetic Intermediates

Traditional synthetic methods often involve hazardous solvents, harsh reaction conditions, and produce significant waste, posing environmental and economic challenges. nih.gov Adopting green chemistry principles in the synthesis of this compound derivatives is a critical future direction. This involves the use of environmentally friendly solvents (like water or ethanol), energy-efficient methods such as microwave and ultrasound irradiation, and the development of catalyst-free reactions. nih.govijpsjournal.com

Microwave-assisted synthesis has already been successfully employed for quinoline-based compounds, leading to the rapid and efficient production of fused bis-heterocycles under green catalysis conditions. researchgate.net Similarly, ultrasound irradiation has been used for the one-pot, multicomponent synthesis of quinoline (B57606) derivatives in green solvents like ethanol (B145695) at room temperature. researchgate.net Future research should focus on adapting these green protocols specifically for the synthesis and derivatization of this compound. This includes exploring solvent-free reaction conditions and utilizing reusable nanocatalysts to improve efficiency and sustainability. nih.gov The goal is to develop synthetic pathways that are not only high-yielding but also economically viable and environmentally responsible. nih.gov

Advanced Biological and Pharmacological Investigations

While numerous quinoline derivatives have been screened for biological activity, future research must move towards more detailed investigations to understand their therapeutic potential fully. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects. nih.govscienceopen.comresearchgate.net

Identifying the specific molecular targets and mechanisms of action is crucial for the rational design of more potent and selective therapeutic agents. Many quinoline-based anticancer agents, for instance, are known to function as kinase inhibitors. nih.gov Future studies on novel derivatives of this compound should focus on identifying which specific kinases or signaling pathways they modulate. Key oncogenic pathways involving receptors like c-Met, EGFR, and VEGF, as well as the downstream PI3K/AkT/mTOR pathway, are attractive targets for quinoline-based inhibitors. mdpi.com

For antimicrobial candidates, research should extend beyond determining minimum inhibitory concentrations (MICs) to elucidating the precise mechanism of cell death or growth inhibition. For example, some quinoline compounds are known to target bacterial dihydrofolate reductase or ATP synthase. nih.govnih.gov Investigating whether new derivatives share these targets or possess novel mechanisms of action, such as disrupting biofilm formation or inhibiting other essential bacterial enzymes, is a key research priority. nih.gov

Table 2: Potential Molecular Targets for Quinoline Derivatives

Therapeutic AreaPotential Molecular Target/MechanismExample
Oncology Receptor Tyrosine Kinase (e.g., c-Met, EGFR) InhibitionInhibition of signaling pathways driving tumor growth. nih.govmdpi.com
PI3K/AkT/mTOR Pathway InhibitionInduction of apoptosis and cell cycle arrest in cancer cells. mdpi.com
Topoisomerase II InhibitionDisruption of DNA replication in malignant cells. arabjchem.org
Infectious Disease Bacterial ATP Synthase InhibitionDepletion of cellular energy in pathogens like M. tuberculosis. nih.gov
Dihydrofolate Reductase (DHFR) InhibitionBlockade of nucleotide synthesis in bacteria. nih.gov
DNA Gyrase InhibitionInterference with bacterial DNA replication.

Once a derivative demonstrates potent and selective activity in vitro, the subsequent step is rigorous preclinical evaluation. This phase involves a comprehensive assessment of the compound's pharmacokinetic and pharmacodynamic properties. orientjchem.org Key areas of investigation include the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov

Optimizing the quinoline scaffold to enhance properties such as aqueous solubility, metabolic stability, and oral bioavailability is essential for developing a viable drug candidate. orientjchem.org Promising compounds must then be advanced into in vivo animal models to evaluate their efficacy and safety in a physiological system. These preclinical studies are vital for establishing a compound's therapeutic window and identifying potential liabilities before consideration for human clinical trials.

The emergence of multidrug-resistant (MDR) pathogens is a critical global health threat, necessitating the development of novel antimicrobial agents that can overcome existing resistance mechanisms. Quinoline derivatives represent a promising scaffold for this purpose. nih.gov Research has already identified quinoline-2-one derivatives that exhibit potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Future efforts should systematically leverage this compound to create libraries of derivatives specifically screened against a panel of MDR bacterial and fungal strains. For promising hits, mechanistic studies should be conducted to determine if they act via novel pathways that are not compromised by current resistance mechanisms. Furthermore, these derivatives could be investigated for their ability to act as resistance-modifying agents, restoring the efficacy of existing antibiotics when used in combination therapy. The development of quinoline-based therapies for MDR tuberculosis is another particularly urgent area of research. nih.gov

Computational Chemistry and In Silico Studies

Computational chemistry and in silico studies have emerged as indispensable tools in modern chemical research, offering profound insights into the behavior of molecules and expediting the discovery of new applications. For this compound and its derivatives, these computational approaches are pivotal in predicting biological activity, understanding reaction mechanisms, and designing novel compounds with tailored properties. By simulating molecular interactions and calculating electronic properties, researchers can screen vast virtual libraries of compounds, identify promising candidates for synthesis, and refine their structures to optimize desired activities, thereby saving significant time and resources compared to traditional experimental methods.

Molecular Docking for Target Binding Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and development for understanding drug-receptor interactions and predicting the binding affinity of a ligand to its target protein. nih.govresearchgate.net In the context of quinoline derivatives, molecular docking studies have been extensively employed to elucidate their potential as therapeutic agents by examining their interactions with various biological targets.

For instance, docking studies on quinoline derivatives have been performed to assess their inhibitory activity against enzymes like HIV reverse transcriptase. nih.gov These studies help in understanding the binding modes and affinities within the active site of the enzyme. researchgate.net The docking process involves preparing the protein target, often by minimizing its energy, and then positioning the ligand (the quinoline derivative) into the defined active site to calculate a "docking score," which estimates the binding affinity. researchgate.net

The insights gained from these simulations are crucial. For example, 2D and 3D interaction diagrams can reveal specific hydrogen bonds, π-π stacking, and other non-covalent interactions between the quinoline derivative and amino acid residues in the target's active site. nih.govresearchgate.net This information is vital for structure-activity relationship (SAR) studies, where the correlation between a compound's structure and its biological activity is established. By identifying key interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity. nih.gov Docking studies on various quinoline derivatives have successfully predicted their potential as anticancer, antimalarial, and anti-diabetic agents, often showing a good correlation with in vitro experimental results. researchgate.netresearchgate.netresearchgate.netmdpi.com

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

Derivative Class Target Protein/Enzyme Predicted Activity Key Findings
Quinoline-pyrimidine hybrids HIV Reverse Transcriptase Anti-HIV Compounds showed high affinity with docking scores comparable to standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov
Schiff's bases of quinoline Various Oncoproteins Anti-cancer Docking scores (G-scores) matched previous in vitro studies, identifying the most active derivatives against cancer cell lines. researchgate.net
Quinine and Quinidine Aldose Reductase (AKR1B1, AKR1B10) Anti-diabetic Identified key hydrogen bond interactions responsible for the inhibitory potential against enzymes implicated in diabetic complications. nih.gov
Vinylquinoline derivatives Dipeptidyl Peptidase (DPP IV) Anti-diabetic Docking scores were comparable to the standard drug Metformin, suggesting potential as anti-diabetic drugs. researchgate.net
Quinoline Imines Plasmepsin 2 Antimalarial Successfully docked into the binding pocket of the Plasmodium falciparum enzyme, showing high binding affinity. researchgate.net

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. researchgate.netmdpi.com These methods are used to calculate a variety of molecular properties, such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For this compound, these calculations can predict its reactivity towards nucleophiles and its stability, guiding its use in chemical synthesis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov Visualizing the 3D plots of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, quantum chemical methods can be used to calculate reactivity descriptors derived from conceptual DFT. mdpi.com These descriptors, such as chemical potential, hardness, softness, and the Fukui function, provide quantitative measures of reactivity and selectivity. For example, these calculations can help interpret the reaction pathways of complex reactions, like SN2 reactions, by analyzing the energy barriers and stability of transition states. mdpi.com Such theoretical investigations are invaluable for understanding the underlying mechanisms of reactions involving this compound and for designing new synthetic routes. researchgate.net

Industrial and Agricultural Chemical Potential

The versatile chemical structure of the quinoline ring makes it a valuable scaffold for developing compounds with a wide range of applications beyond pharmaceuticals. biosynce.com The presence of the reactive chloromethyl group at the 2-position of the quinoline nucleus in this compound provides a convenient handle for further chemical modifications, opening avenues for its use in agriculture and materials science.

Further Research in Agrochemical Applications (e.g., pesticides, herbicides, fungicides)

Quinoline and its derivatives have shown significant promise in the agricultural sector as active ingredients in pesticides, herbicides, and fungicides. biosynce.comnih.gov The development of new agrochemicals is crucial for ensuring food security by protecting crops from pests and diseases, and quinoline-based compounds offer a potential alternative to existing chemical treatments, especially in the face of growing resistance. researchgate.net

Research has demonstrated that certain chlorinated quinoline derivatives possess notable fungicidal and insecticidal properties. researchgate.net For instance, studies have screened quinoline derivatives against pathogens like Fusarium oxysporum, a fungus that causes significant crop damage, and insect pests such as the red palm weevil (Rhynchophorus ferrugineus). researchgate.net The results indicated that chlorinated quinolines were particularly active against these organisms. researchgate.net

The mechanism of action for these compounds can vary. Some quinoline-based pesticides function by interfering with the nervous system of insects, leading to paralysis and death, while others act as fungicides by disrupting the cell membranes or metabolic processes of fungi. biosynce.com The broad biological activity of the quinoline scaffold suggests that further research into derivatives of this compound could lead to the discovery of novel agrochemicals with high efficacy and potentially improved environmental profiles. nih.gov

Table 2: Potential Agrochemical Applications of Quinoline Derivatives

Application Target Organism Example Mode of Action Reference
Insecticide Red Palm Weevil (Rhynchophorus ferrugineus) Neurotoxicity (interference with the nervous system) biosynce.comresearchgate.net
Fungicide Fusarium oxysporum Disruption of cell membranes or metabolic processes biosynce.comresearchgate.net
Herbicide Various weed species (Not specified in sources) nih.gov

Development of New Materials for Industrial Applications

The unique electronic and optical properties of the quinoline heterocycle make it an attractive component for the development of advanced materials. biosynce.com Derivatives of this compound can serve as versatile building blocks for synthesizing new materials with applications in electronics, sensing, and polymer science.

One promising area is in the field of organic light-emitting diodes (OLEDs). Quinoline derivatives are being explored for use as emitters or charge-transporting materials in OLED displays due to their ability to emit light of various colors and their good charge-transporting capabilities. biosynce.com These properties are essential for creating high-performance displays with high contrast, wide viewing angles, and low power consumption. biosynce.com

Another application lies in the creation of fluorescent sensors. This compound hydrochloride is used as a building block for the preparation of quinoline-based fluorescent zinc sensors, which can be employed as fluorescent probes. Furthermore, the incorporation of the quinoline moiety into polymer backbones is an active area of research. Quinoline-containing polymers can exhibit interesting mechanical, electrical, and thermal properties, with potential uses in applications such as battery electrodes to enhance performance and stability. biosynce.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)quinoline, and how can purity be ensured?

  • Methodology : The most common synthesis involves refluxing 2-methylquinoline with chlorine gas or chlorinating agents in acetonitrile with potassium hydroxide. For example, a 46% yield was achieved by refluxing 2-methylbenzimidazole with this compound overnight, followed by vacuum filtration and diethyl ether washing . Purity is ensured via silica gel column chromatography and recrystallization from solvents like chloroform or acetone, supported by melting point analysis (e.g., 203–206°C) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology : Use 1^1H NMR and 13^{13}C NMR to confirm substitution patterns and chlorine positioning. For example, 1^1H NMR of this compound shows distinct signals at δ 6.21 (s, 4H) for methylene protons . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M-Cl]+^+ at m/z 415.1961) . Melting point ranges (e.g., 279–282°C) further confirm purity .

Q. How is this compound utilized as a precursor in medicinal chemistry?

  • Methodology : It serves as a key intermediate for antitumor and antimicrobial agents. For instance, coupling with hydroquinone or naphthalene derivatives via nucleophilic substitution forms quinoline-based benzimidazolium salts, which exhibit anti-proliferative activity . Reaction conditions (e.g., K2_2CO3_3 in acetone/DMF) and stoichiometric ratios are critical for regioselectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound derivatives?

  • Methodology : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, methoxy) at the quinoline C-7/C-8 positions enhance anti-proliferative activity. For example, 5,6-dimethyl substitutions increase cytotoxicity against cancer cell lines (IC50_{50} < 10 µM) . Computational docking studies can predict binding affinities to biological targets like DNA topoisomerases.

Q. How can crystallographic data resolve discrepancies in spectral interpretations?

  • Methodology : X-ray crystallography provides definitive structural insights. In one study, weak intramolecular C–H⋯O/N interactions and π–π stacking (centroid distances: 3.766–3.798 Å) were identified in a quinolinylquinoline derivative, explaining deviations in NMR signals . Dihedral angles between quinoline rings (4.17°) further validate spatial arrangements .

Q. What strategies address contradictions in reaction yields during scale-up synthesis?

  • Methodology : Kinetic and thermodynamic control experiments can optimize reaction conditions. For example, adjusting reflux time (1–12 hours) and solvent polarity (THF vs. DMF) improves yields of this compound derivatives. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyanide substitution reactions .

Q. How do in vivo toxicity studies inform the design of this compound-based therapeutics?

  • Methodology : Preliminary toxicity assays in animal models (e.g., LD50_{50} determination) guide dose optimization. Derivatives with bulky substituents (e.g., naphthalen-2-ylmethyl) show reduced hepatotoxicity compared to smaller alkyl groups, likely due to altered metabolic pathways . Histopathological analysis of liver/kidney tissues is critical for safety profiling .

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Feasible Synthetic Routes

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2-(Chloromethyl)quinoline
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Reactant of Route 2
2-(Chloromethyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.